1,4-Diphenylpent-1-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
137869-56-8 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1,4-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C17H16O/c1-14(16-10-6-3-7-11-16)17(18)13-12-15-8-4-2-5-9-15/h2-14H,1H3 |
InChI Key |
WWVXAEZCLWJKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphenylpent 1 En 3 One
Strategies Involving Selective Hydrogenation of Conjugated Precursors
The synthesis of 1,4-Diphenylpent-1-en-3-one can be effectively achieved through the selective hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one (B3434637), also known as dibenzalacetone. This precursor contains two conjugated carbon-carbon double bonds and a carbonyl group. The primary challenge lies in the chemoselective reduction of only one of the two equivalent olefinic groups while preserving the second double bond and the carbonyl functionality.
Catalytic Systems for Chemoselective Reduction of 1,5-Diphenylpenta-1,4-dien-3-one
The choice of catalyst is paramount in controlling the outcome of the hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one. Both heterogeneous and homogeneous catalytic systems have been explored for the selective reduction of α,β-unsaturated ketones.
Heterogeneous catalysts are widely used in hydrogenation reactions due to their ease of separation from the reaction mixture. fujifilm.com Adams' catalyst, or platinum dioxide (PtO₂), is a well-known catalyst for hydrogenation and hydrogenolysis. wikipedia.org It is typically used for the reduction of alkenes and ketones. wikipedia.orgslideshare.net When used for the reduction of alkynes, it generally leads to the corresponding alkane, though syn-stereochemistry is observed in the formation of cis-alkenes from alkynes. wikipedia.orgslideshare.net
For the selective hydrogenation of a dienone like 1,5-diphenylpenta-1,4-dien-3-one, the reaction conditions must be carefully controlled to prevent over-reduction to the saturated ketone or the corresponding alcohol. While platinum catalysts are generally very active, other heterogeneous catalysts like palladium on carbon (Pd/C) are also commonly employed. fujifilm.com The chemoselectivity can be influenced by the choice of catalyst, solvent, and the presence of catalyst poisons or promoters. For instance, palladium catalysts are sometimes preferred over platinum for minimizing hydrogenolysis, a side reaction where C-O or C-N bonds are cleaved. wikipedia.org The pH of the solvent can also significantly affect the reaction course. wikipedia.org
Table 1: Comparison of Heterogeneous Catalysts for Hydrogenation
| Catalyst | Precursor | Active Form | Typical Applications | Selectivity Considerations |
|---|---|---|---|---|
| Adams' Catalyst | Platinum(IV) oxide hydrate (B1144303) (PtO₂·H₂O) wikipedia.org | Platinum black wikipedia.org | Hydrogenation of alkenes, alkynes, ketones, and nitro compounds. wikipedia.orgslideshare.net | High activity can lead to over-reduction. Selectivity can be tuned by reaction conditions. acs.org |
| Palladium on Carbon (Pd/C) | Palladium on activated carbon fujifilm.com | Palladium fujifilm.com | Hydrogenation of alkenes, alkynes, and deprotection of benzyl (B1604629) groups. fujifilm.com | Generally good for C=C reduction; can be selective under controlled conditions. fujifilm.com |
| Lindlar's Catalyst | Palladium on calcium carbonate, poisoned with lead or sulfur slideshare.net | Palladium slideshare.net | Selective hydrogenation of alkynes to cis-alkenes. slideshare.net | Poisoned to reduce activity and prevent over-reduction of the alkene. |
Homogeneous catalysts, which are soluble in the reaction medium, often offer higher selectivity and activity under milder conditions compared to their heterogeneous counterparts. mdpi.comscribd.com Various transition-metal complexes, particularly those of rhodium, ruthenium, iridium, and nickel, have been developed for the chemoselective hydrogenation of α,β-unsaturated ketones. nih.govresearchgate.netacs.orgrsc.org
A notable example is the use of a nickel phosphine (B1218219) complex, specifically [((dippe)Ni(μ-H))]₂, for the transfer hydrogenation of α,β-unsaturated ketones. researchgate.net In this system, primary amines serve as the hydrogen donor. When applied to 1,5-diaryl-1,4-pentadiene-3-ones, this catalytic system preferentially hydrogenates the C=C double bond over the C=O bond. researchgate.net
Ruthenium complexes containing chiral diphosphine and diamine ligands are also highly effective for the hydrogenation of ketones and can exhibit high chemoselectivity. nih.gov These catalysts can be fine-tuned by modifying the ligand structure to achieve the desired reactivity and selectivity. nih.gov Iridium-based catalysts have also been successfully employed for the chemoselective asymmetric hydrogenation of conjugated enones to produce chiral allylic alcohols. rsc.org
Table 2: Examples of Homogeneous Catalysts for Enone Reduction
| Catalyst System | Metal | Ligands | Substrate Type | Product Type | Reference |
|---|---|---|---|---|---|
| [((dippe)Ni(μ-H))]₂ | Nickel | 1,2-bis(diisopropylphosphino)ethane (dippe) | α,β-Unsaturated ketones | Saturated ketones | researchgate.net |
| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Ruthenium | TolBINAP, DPEN | Aromatic ketones | Chiral alcohols | acs.org |
| Ir/f-PNNO | Iridium | Ferrocene-based multidentate phosphine | Conjugated enones | Chiral allylic alcohols | rsc.org |
| Mn(I) PCNHCP pincer complex | Manganese | PCNHCP pincer ligand | α,β-Unsaturated ketones | Saturated ketones | acs.org |
Regio- and Stereochemical Control in Selective Hydrogenation
Achieving regio- and stereochemical control is crucial in the selective hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one. Since the two conjugated double bonds are chemically equivalent, the primary regiochemical challenge is to achieve mono-hydrogenation without reducing the second double bond or the carbonyl group. This is typically managed by carefully selecting the catalyst and reaction conditions to favor the reduction of the more reactive C=C bond over the C=O bond and to stop the reaction after the uptake of one equivalent of hydrogen.
Stereochemical control pertains to the geometry of the remaining double bond in the product, this compound. The precursor, 1,5-Diphenylpenta-1,4-dien-3-one, typically exists as the (E,E)-isomer. researchgate.net The hydrogenation process should ideally preserve the stereochemistry of the unreacted double bond. The stereochemistry of the newly formed single bond is not a factor as it does not create a new stereocenter in the desired product. The use of chiral catalysts can lead to enantioselective hydrogenation if a prochiral substrate is used, but for the conversion of 1,5-diphenylpenta-1,4-dien-3-one to the achiral this compound, stereochemical control mainly refers to the E/Z configuration of the remaining alkene. researchgate.net
Mechanistic Pathways of Reduction
The mechanism of hydrogenation of α,β-unsaturated ketones can vary depending on the catalyst and reaction conditions. For homogeneous catalysis with ruthenium-based systems, a nonclassical metal-ligand bifunctional mechanism has been proposed. acs.org In this pathway, a hydride on the ruthenium center and a proton from an NH₂ group in the ligand are transferred simultaneously to the carbonyl group via a six-membered pericyclic transition state. acs.org This occurs in the outer coordination sphere of the metal complex without direct interaction between the carbonyl oxygen and the metal. acs.org
In the case of transfer hydrogenation, the mechanism involves the transfer of hydrogen from a donor molecule, such as an alcohol or an amine, to the substrate, mediated by the metal catalyst. d-nb.info For the hydrogenation of C=C bonds, the mechanism often involves the oxidative addition of H₂ to the metal center, followed by coordination of the alkene and subsequent migratory insertion of the hydride to the carbon-carbon double bond.
Hypothetical and Exploratory Synthetic Routes
Beyond selective hydrogenation, other synthetic strategies can be envisaged for the preparation of this compound. These routes are considered hypothetical as they are not explicitly reported for this specific compound but are based on established organic reactions for the synthesis of similar α,β-unsaturated ketones.
One plausible approach is the Wittig-Horner reaction . This reaction involves the condensation of an aldehyde with a 2-oxoalkylphosphonate in the presence of a base. rsc.org For the synthesis of this compound, this would involve the reaction of benzaldehyde (B42025) with a phosphonate (B1237965) derived from 1-phenyl-2-butanone. The use of specific bases like activated barium hydroxide (B78521) has been shown to be effective and stereoselective in similar systems. rsc.org
Another classical and viable method is the directed Aldol (B89426) condensation . This would involve the reaction of benzaldehyde with the enolate of 1-phenyl-2-butanone. To control the regioselectivity of the enolization of 1-phenyl-2-butanone and prevent self-condensation, a pre-formed enolate, such as a lithium or boron enolate, would be required. The subsequent condensation with benzaldehyde, followed by dehydration, would yield the target compound.
Table 3: Hypothetical Synthetic Routes to this compound
| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Product |
|---|---|---|---|---|
| Wittig-Horner Reaction | Benzaldehyde | Diethyl (2-oxo-1-phenylpropyl)phosphonate | Base (e.g., Ba(OH)₂) | This compound |
| Directed Aldol Condensation | Benzaldehyde | 1-Phenyl-2-butanone | Strong base (e.g., LDA), then acid/heat for dehydration | This compound |
Carbonyl Condensation Reactions
The most classical and straightforward method for the synthesis of this compound and its analogs is through a base-catalyzed carbonyl condensation reaction, specifically the Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of an aromatic aldehyde, which lacks α-hydrogens, with a ketone that possesses enolizable α-hydrogens. wikipedia.orgpraxilabs.com
In the context of synthesizing this compound, the logical precursors for a Claisen-Schmidt condensation would be benzaldehyde and 1-phenyl-2-butanone (butyrophenone). The reaction proceeds via the formation of an enolate from 1-phenyl-2-butanone under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, this compound, a product favored by its extended conjugation. praxilabs.combyjus.com
While specific literature detailing the reaction between benzaldehyde and 1-phenyl-2-butanone is not abundant, the general conditions for Claisen-Schmidt condensations are well-established and can be exemplified by similar reactions. For instance, the condensation of benzaldehyde with acetone (B3395972) to form benzalacetone is a widely cited example. iitk.ac.iniitk.ac.in This reaction is typically carried out using a base catalyst such as sodium hydroxide or potassium hydroxide in a protic solvent like ethanol (B145695), or even under solvent-free conditions. wikipedia.orgnih.gov
A representative procedure for a Claisen-Schmidt condensation leading to a chalcone (B49325) derivative involves stirring a mixture of the aldehyde and ketone in ethanol with an aqueous solution of a strong base, such as sodium hydroxide. pharmacoj.com The reaction progress can be monitored by techniques like thin-layer chromatography. The product often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization. pharmacoj.comrsc.org The regioselectivity of the condensation with an unsymmetrical ketone like 1-phenyl-2-butanone is a key consideration. The reaction can potentially occur at either the methyl or the methylene (B1212753) group adjacent to the carbonyl. However, the reaction at the methylene group, leading to the desired this compound, is generally favored due to the formation of a more substituted and thermodynamically stable enolate. Studies on the aldol condensation of benzaldehyde with 2-butanone (B6335102) have shown that reaction at the methylene position is predominant. researchgate.net
| Reactants | Catalyst | Solvent | Product |
| Benzaldehyde, 1-Phenyl-2-butanone | NaOH or KOH | Ethanol | This compound |
| Benzaldehyde, Acetone | NaOH | Ethanol/Water | Benzalacetone |
| Substituted Benzaldehydes, Acetophenone | NaOH | Ethanol | Substituted Chalcones |
Organometallic Approaches
Modern synthetic chemistry offers a range of organometallic reactions that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher selectivity and efficiency compared to classical approaches.
A notable organometallic route is the palladium-catalyzed carbonylative dimerization of styrenes . Research has shown that palladium complexes can catalyze the reaction of styrene (B11656) with carbon monoxide to produce (E)-1,5-diphenylpent-1-en-3-one. Significantly, the regioselectivity of this reaction can be switched to favor the formation of (E)-1,4-diphenylpent-1-en-3-one by modifying the palladium catalyst with specific hybrid ligands, such as phosphine thioethers. researchgate.net This method represents a direct and atom-economical approach to the target molecule from readily available starting materials.
Another established organometallic strategy involves the use of Grignard reagents . The 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated ketone is a fundamental carbon-carbon bond-forming reaction. In this context, this compound could potentially be synthesized by the reaction of a phenylmagnesium halide (a Grignard reagent) with a suitable α,β-unsaturated ketone precursor. For example, the conjugate addition of a phenyl Grignard reagent to a substrate like 1-phenylpent-1-en-3-one would yield the desired product after an aqueous workup. The reaction of Grignard reagents with α,β-unsaturated ketones like benzalacetone has been studied, and while 1,2-addition to the carbonyl group can be a competing reaction, conditions can often be optimized to favor 1,4-addition. dtu.dk Copper salts are often used as catalysts to promote the 1,4-addition of Grignard reagents. sci-hub.se
Organocatalysis also presents a powerful tool for the enantioselective synthesis of related structures. The Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral organic molecules, has been extensively developed. buchler-gmbh.comnih.govrsc.org For instance, the asymmetric Michael addition of a nucleophile to benzalacetone or a similar enone, catalyzed by a chiral amine or thiourea (B124793) derivative, could provide a pathway to chiral derivatives of this compound. While not a direct synthesis of the racemic compound, this approach highlights the potential for creating stereochemically complex versions of the target molecule.
| Method | Catalyst/Reagent | Precursors | Key Features |
| Carbonylative Dimerization | Palladium complex with phosphine thioether ligand | Styrene, Carbon Monoxide | High regioselectivity towards the 1,4-isomer. |
| Grignard Reaction | Phenylmagnesium halide | 1-Phenylpent-1-en-3-one | Classical C-C bond formation, potential for 1,2- vs 1,4-addition. |
| Organocatalytic Michael Addition | Chiral amine or thiourea | α,β-Unsaturated enone, Nucleophile | Enantioselective synthesis of chiral analogs. |
Chemical Reactivity and Transformations of 1,4 Diphenylpent 1 En 3 One
Reactions at the Alpha, Beta-Unsaturated Ketone Moiety
The conjugated system of the α,β-unsaturated ketone is a prime site for various addition reactions. The polarization of this system, with an electron-deficient β-carbon, makes it susceptible to attack by nucleophiles.
Conjugate Addition Reactions (1,4-Addition)
Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmakingmolecules.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to a 1,4-adduct. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmakingmolecules.com The reaction is typically initiated by a base, which generates a nucleophilic enolate or another carbon- or heteroatom-based nucleophile. wikipedia.orgmasterorganicchemistry.com The resulting enolate intermediate is then protonated to yield the final product. masterorganicchemistry.com
A variety of nucleophiles, known as Michael donors, can participate in this reaction. These include enolates derived from β-dicarbonyl compounds, organocuprates (Gilman reagents), amines, thiols, and nitroalkanes. libretexts.orgorganicchemistrydata.org The choice of nucleophile and reaction conditions can influence the outcome, with some reactions being reversible and under thermodynamic control, while others are irreversible and under kinetic control. organicchemistrydata.org
| Michael Donor Example | Product Type | Reference |
| Malonic Esters | 1,5-Dicarbonyl Compound | libretexts.org |
| Lithium Diorganocopper | β-Alkylated Ketone | libretexts.org |
| Amines | β-Amino Ketone | makingmolecules.com |
| Thiols | β-Thioether Ketone | organicchemistrydata.org |
Cycloaddition Reactions (e.g., [2+2] and Diels-Alder)
The double bond of the α,β-unsaturated ketone can also participate in cycloaddition reactions, where it reacts with another unsaturated system to form a cyclic product.
The Diels-Alder reaction , a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In the context of 1,4-diphenylpent-1-en-3-one, the enone system can act as the dienophile. The reactivity in Diels-Alder reactions is often enhanced when the dienophile possesses electron-withdrawing groups, a condition met by the carbonyl group in this molecule. libretexts.org While specific examples with this compound are not prevalent in the literature, related α,β-unsaturated ketones readily undergo such transformations. For instance, 1-aza-1,3-dienes have been shown to react with diphenylketene (B1584428) in a [4+2] cycloaddition. clockss.org
[2+2] Cycloaddition reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are often initiated photochemically. While direct examples for this compound are scarce, the closely related compound trans,trans-dibenzylideneacetone (1,5-diphenylpenta-1,4-dien-3-one) undergoes a photochemical [2+2] cycloaddition.
Transformations Involving the Ketone Carbonyl Group
The carbonyl group of this compound is a site of electrophilicity and can undergo nucleophilic addition reactions, as well as reduction to the corresponding alcohol.
Nucleophilic Addition to the Carbonyl (e.g., Hydrazone, Oxime Formation)
The reaction of ketones with hydrazine (B178648) derivatives to form hydrazones is a well-established transformation. For instance, the reaction of 1,5-diphenyl-1-penten-4-yn-3-one with 2,4-dinitrophenylhydrazine (B122626) yields the corresponding unsaturated hydrazone. researchgate.net In some cases, the initial hydrazone can undergo further intramolecular cyclization. For example, the reaction of 1,5-diphenyl-1,4-pentadien-3-one with phenyl- and isopropylhydrazines leads to the formation of 4,5,6,7-tetrahydroindazole derivatives rather than the simple hydrazone. researchgate.net
Similarly, the reaction with hydroxylamine (B1172632) leads to the formation of oximes. The synthesis of N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine from (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one and hydroxylamine hydrochloride has been reported, showcasing the feasibility of this transformation. This reaction typically proceeds via condensation in the presence of a base. The formation of 3,5-disubstituted isoxazolines from ynones and hydroxylamine has also been documented. cuny.edu
| Reagent | Product Type | Reference |
| Hydrazine Derivatives | Hydrazone/Cyclized Products | researchgate.netacs.orgnih.gov |
| Hydroxylamine | Oxime | rsc.orgresearchgate.netresearchgate.net |
Reductions to Corresponding Alcohols
The carbonyl group of α,β-unsaturated ketones can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose. rsc.orgmasterorganicchemistry.com The reduction of aldehydes and ketones with NaBH₄ typically yields primary and secondary alcohols, respectively. masterorganicchemistry.com In the case of α,β-unsaturated ketones, a competing reaction can be the 1,4-reduction of the double bond. masterorganicchemistry.com However, selective 1,2-reduction of the carbonyl can often be achieved. For example, the reduction of (E,E)-1,5-diphenylpenta-1,4-dien-3-one can lead to the partial reduction product (E)-1,5-diphenylpent-1-en-3-one. thieme-connect.de The attempted reduction of 1-phenylprop-2-en-1-ol, an α-vinylbenzyl alcohol, under certain conditions resulted in no reaction, highlighting the influence of the substrate structure on reactivity. semanticscholar.org
Reactivity of Aromatic Moieties
The two phenyl groups in this compound can also undergo chemical transformations, most notably electrophilic aromatic substitution. The reactivity of the benzene (B151609) rings is influenced by the electron-withdrawing nature of the α,β-unsaturated ketone system to which they are attached.
Electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. uci.edumasterorganicchemistry.com The presence of deactivating groups on the benzene ring generally directs incoming electrophiles to the meta position. uci.edu Conversely, activating groups direct to the ortho and para positions. uci.edu Given that the enone substituent is electron-withdrawing, it would be expected to deactivate the phenyl rings towards electrophilic attack and direct substitution to the meta positions.
Under certain conditions, such as in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H), conjugated enones can become activated and react with arenes to form new carbon-carbon bonds, leading to cyclized products like indenes. researchgate.net This suggests that the phenyl groups of this compound could potentially act as the arene in an intramolecular cyclization under strongly acidic conditions.
Electrophilic Aromatic Substitutions
The phenyl group attached to the C4 position is insulated from the carbonyl group by a methylene (B1212753) spacer, which may lead to different reactivity compared to the phenyl group at the C1 position, which is part of the conjugated enone system. Standard electrophilic aromatic substitution reactions such as nitration and halogenation can be envisaged on the aromatic rings of this compound.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto one or both of the phenyl rings. The substitution pattern will be dictated by the deactivating effect of the enone bridge, favoring the meta position on the C1-phenyl ring. For the C4-phenyl ring, a mixture of ortho and para isomers would be anticipated, with the para product likely predominating due to reduced steric hindrance.
Halogenation: The introduction of halogens like bromine or chlorine can be achieved using appropriate reagents, often in the presence of a Lewis acid catalyst. wikipedia.org Similar to nitration, the regioselectivity would be influenced by the electronic effects of the core structure, directing the incoming electrophile to specific positions on the phenyl rings. The reaction of alkenes with halogens is a common addition reaction. khanacademy.orgyoutube.com
The following table summarizes the expected major products for the electrophilic aromatic substitution of this compound.
| Reaction | Reagents | Expected Major Product(s) on C1-Phenyl Ring | Expected Major Product(s) on C4-Phenyl Ring |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)-4-phenylpent-1-en-3-one | 1-Phenyl-4-(4-nitrophenyl)pent-1-en-3-one |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-4-phenylpent-1-en-3-one | 1-Phenyl-4-(4-bromophenyl)pent-1-en-3-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acylphenyl)-4-phenylpent-1-en-3-one | 1-Phenyl-4-(4-acylphenyl)pent-1-en-3-one |
Directed Ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents. organic-chemistry.org
In the context of this compound, the carbonyl group of the enone can potentially act as a directing group. While ketones themselves are generally weak DMGs, their in-situ conversion to more effective directing groups, such as imines or oximes, is a well-established strategy in organic synthesis. acs.org For instance, the formation of an imine with a suitable amine could enhance the directing ability and facilitate ortho-lithiation.
Alternatively, the oxygen of the carbonyl group can coordinate with the lithium reagent, increasing the acidity of the ortho-protons of the C1-phenyl ring. This would lead to the selective formation of an ortho-lithiated species, which can then be functionalized.
The functionalization of the ortho-lithiated intermediate can be achieved with a variety of electrophiles, leading to the synthesis of a diverse array of derivatives.
| Electrophile | Reagent Example | Functional Group Introduced |
| Alkyl halides | CH₃I | Methyl (-CH₃) |
| Aldehydes | CH₃CHO | Hydroxyethyl (-CH(OH)CH₃) |
| Ketones | Acetone (B3395972) | Hydroxypropyl (-C(OH)(CH₃)₂) |
| Carbon dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |
| Disulfides | (CH₃)₂S₂ | Methylthio (-SCH₃) |
| Silyl halides | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
The application of DoM to this compound would provide a regioselective route to ortho-substituted derivatives, which might be challenging to access through classical electrophilic aromatic substitution methods due to the directing effects of the enone system.
Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Spectroscopic Methods for Molecular Structure Determination
The determination of the precise molecular structure of 1,4-Diphenylpent-1-en-3-one relies on a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one in CDCl₃, characteristic signals are observed for the aromatic and vinylic protons. jppres.com The protons of the two phenyl groups typically appear as multiplets in the aromatic region (δ 7.2-7.8 ppm). jppres.com The vinylic protons of the α,β-unsaturated ketone system show distinct signals, often as doublets, due to coupling with adjacent protons. jppres.com For instance, the signal for the vinylic protons can be observed as a doublet at δ 7.75 (d, J = 16.0 Hz) and δ 7.10 (d, J = 16.0 Hz). jppres.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone functional group is typically observed as a downfield signal around δ 189.1 ppm. jppres.com The carbons of the phenyl groups resonate in the aromatic region (δ 125-144 ppm), while the vinylic carbons give signals in the δ 125-144 ppm range. jppres.com Specifically, reported chemical shifts for (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one include signals at δ 189.1, 143.5, 134.9, 130.7, 129.1, 128.6, and 125.5 ppm. jppres.com
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. While specific 2D NMR data for this compound is not detailed in the provided search results, these methods are standard practice in the structural elucidation of such compounds.
Interactive Data Table: NMR Data for (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.75 | d | 16.0 |
| ¹H | 7.63 | dd | 6.7, 2.8 |
| ¹H | 7.42 | dd | 5.0, 1.7 |
| ¹H | 7.36 – 7.31 | m | - |
| ¹H | 7.10 | d | 16.0 |
| ¹³C | 189.1 | - | - |
| ¹³C | 143.5 | - | - |
| ¹³C | 134.9 | - | - |
| ¹³C | 130.7 | - | - |
| ¹³C | 129.1 | - | - |
| ¹³C | 128.6 | - | - |
| ¹³C | 125.5 | - | - |
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR), Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is a prominent feature, typically appearing around 1651 cm⁻¹. jppres.com The C=C stretching vibrations of the aromatic rings and the conjugated alkene system are observed in the region of 1598 cm⁻¹. jppres.com The C-H stretching vibrations of the alkene are seen around 3026 cm⁻¹, and the trans alkene C-H out-of-plane bending is observed at approximately 982 cm⁻¹. jppres.com
Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The FT-Raman spectrum of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) has been recorded and analyzed in conjunction with theoretical calculations to assign the fundamental vibrational modes. researchgate.net
Interactive Data Table: Vibrational Spectroscopy Data for (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| FTIR | 1651 | C=O stretch (α,β-unsaturated ketone) |
| FTIR | 1598 | C=C stretch (aromatic and alkene) |
| FTIR | 3026 | C-H stretch (alkene) |
| FTIR | 982 | C-H bend (trans alkene) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. The electron ionization (EI) mass spectrum of 1,5-diphenyl-1,4-pentadien-3-one is available in the NIST WebBook. nist.gov The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Fragmentation patterns can reveal the loss of specific groups, such as phenyl or carbonyl groups, providing further structural evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π-π* transitions within the extended conjugated system. For (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, a maximum absorption (λmax) is reported at 330 nm. jppres.com Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate and assign the electronic transitions. researchgate.net
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While the search results mention the synthesis and characterization of related compounds like 1,5-diphenylpenta-1,4-dien-3-one, specific X-ray crystallography data for this compound was not explicitly found. dntb.gov.uaresearchgate.net However, for the related (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, X-ray analysis confirmed its (E,E) configuration and a largely planar structure. mdpi.com Such analyses would be crucial for definitively establishing the stereochemistry and solid-state conformation of this compound.
Chiroptical Spectroscopy (if chiral centers are introduced)
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through an asymmetric synthesis, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for determining the enantiomeric purity and absolute configuration of the resulting enantiomers. No information regarding chiral derivatives of this compound or their chiroptical properties was found in the provided search results.
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific computational and theoretical studies published on the chemical compound This compound .
The search for data pertaining to the requested topics—including Density Functional Theory (DFT) calculations for geometry optimization, Frontier Molecular Orbital (FMO) theory analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and simulated vibrational spectra—did not yield specific results for this particular molecule. The available scientific literature focuses on related but structurally distinct compounds, such as 1,5-diphenylpenta-1,4-dien-3-one or other chalcone (B49325) derivatives.
Due to the absence of specific research findings for this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict constraints of the provided outline. Constructing the requested content would require data that is not present in the available scientific literature.
Computational and Theoretical Studies of 1,4 Diphenylpent 1 En 3 One
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Calculated NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and for corroborating experimental data. For a molecule like 1,4-Diphenylpent-1-en-3-one, the Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach to calculate isotropic shielding constants, which are then converted into chemical shifts.
Theoretical calculations for similar compounds have demonstrated that density functional theory (DFT) methods, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. The accuracy of these predictions is crucial for assigning specific signals to the individual protons and carbon atoms within the molecule's structure, including the distinct environments of the phenyl rings, the enone backbone, and the pentanone chain.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Hypothetical Data)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | 195-205 |
| Vinylic Protons (C=CH) | 6.5-7.8 | 120-145 |
| Aromatic Protons (Ph-H) | 7.0-7.5 | 125-135 |
| Methine Proton (CH) | 3.0-4.0 | 40-50 |
| Methylene (B1212753) Protons (CH₂) | 2.5-3.5 | 30-40 |
| Methyl Protons (CH₃) | 1.0-1.5 | 15-25 |
Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual calculated values would require specific computational studies on this compound.
Theoretical UV-Vis Spectra
Theoretical calculations of Ultraviolet-Visible (UV-Vis) spectra are instrumental in understanding the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the absorption wavelengths (λmax) and oscillator strengths of electronic transitions.
For this compound, with its conjugated system comprising a phenyl ring, an enone moiety, and another phenyl group, TD-DFT calculations would likely predict transitions corresponding to π → π* and n → π* excitations. The calculated spectrum would reveal the energies of these transitions, which are responsible for the compound's absorption of light in the UV-Vis region. The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental spectra measured in solution.
Mechanistic Insights from Computational Modeling
Computational modeling offers a window into the dynamics of chemical reactions, providing details that are often inaccessible through experimental means alone.
Potential Energy Surface Scans
Potential energy surface (PES) scans are performed to explore the energy landscape of a chemical reaction or a conformational change. For this compound, a PES scan could be used to investigate the rotation around single bonds, such as the bond connecting the phenyl group to the pentenone backbone, to identify the most stable conformations of the molecule. In the context of a reaction, a PES scan can help to identify the minimum energy path from reactants to products, revealing the presence of intermediates and transition states.
Transition State Characterization
Once a potential transition state is located on the potential energy surface, its structure and energy can be precisely calculated. Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry allows for the detailed characterization of these transient structures. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying and characterizing the transition states would be crucial for understanding the reaction mechanism. This involves not only determining the geometry of the transition state but also performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Quantum Interference Effects in Molecular Junctions
The study of quantum interference in single-molecule junctions is a frontier area of molecular electronics. While there are no specific studies on this compound in this context, its molecular structure suggests it could be an interesting candidate for such investigations. Quantum interference is a phenomenon where electron transport through a molecule is either enhanced (constructive interference) or suppressed (destructive interference) due to the wave-like nature of electrons.
The connectivity of the phenyl rings to the central pentenone structure would determine the pathways for electron transport. Theoretical calculations, often combining DFT with non-equilibrium Green's function (NEGF) formalism, can predict the transmission spectrum of a molecule placed between two electrodes. The shape of this transmission spectrum reveals the presence and nature of quantum interference effects. For this compound, the relative orientation of the phenyl groups and the conjugation pathway would be critical in determining its potential as a molecular wire or switch.
Molecular Docking Studies (as a computational method for intermolecular interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand, such as a small molecule, and a macromolecular target, typically a protein or nucleic acid. tandfonline.com The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target, which is often quantified as a docking score or binding energy. researchgate.netijpda.org A lower binding energy generally indicates a more stable and favorable interaction. researchgate.netijpda.org
While specific molecular docking studies on this compound were not prominently found in the reviewed literature, extensive research has been conducted on the broader class of chalcones, which share the foundational 1,3-diphenyl-2-propen-1-one scaffold. These studies provide significant insight into the intermolecular interactions that can be anticipated for this compound.
The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand and the target receptor are obtained, often from crystallographic data or generated through homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor. These poses are then scored based on a scoring function that estimates the binding affinity.
Key intermolecular interactions that are frequently analyzed in the docking of chalcone (B49325) derivatives include:
Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between an electronegative atom of the ligand and the receptor.
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target, contributing significantly to the stability of the complex. nih.gov
π-π Stacking: This involves attractive, noncovalent interactions between aromatic rings, a common feature in diphenyl-substituted compounds like chalcones. tandfonline.com
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.
Electrostatic Interactions: These are the attractive or repulsive forces between charged atoms or groups. nih.gov
For instance, in studies of various chalcone derivatives, molecular docking has been successfully used to elucidate their binding mechanisms to a range of biological targets. These include enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases, and tyrosinase, an enzyme involved in melanin production. nih.govrsc.org Docking studies have also explored the interactions of chalcones with DNA, revealing binding through intercalation and groove interactions. tandfonline.com
The insights gained from these computational analyses are valuable for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. rsc.org By identifying the key interacting residues and the nature of the binding forces, researchers can rationally design and synthesize new derivatives with improved potency and selectivity.
To illustrate the typical findings from molecular docking studies of chalcone-related compounds, the following interactive table summarizes representative data from the literature. It is important to note that these findings are for various chalcone derivatives and not specifically for this compound.
| Ligand (Chalcone Derivative) | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Substituted Chalcone 'h' | 4PVR | -8.286 | Not Specified | Not Specified |
| Substituted Chalcone 'i' | 4PVR | -8.056 | Not Specified | Not Specified |
| Substituted Chalcone 'j' | 4PVR | -8.000 | Not Specified | Not Specified |
| dCHA-553 | MAO-B | Not Specified | Tyr435 | Hydrogen Bond, π-bonds |
| dCHA-568 | Acetylcholinesterase (AChE) | Not Specified | Asp74, Tyr124, Tyr133, Tyr337, Tyr341, Trp86, Ser125, Ser203, Glu202 | Hydrogen Bonds, C-H Bonds, π-stacking |
This table is a representative summary based on findings for various chalcone derivatives and is intended for illustrative purposes. thepharmajournal.comnih.gov
Derivatives and Analogues of 1,4 Diphenylpent 1 En 3 One
Synthesis of Substituted 1,4-Diphenylpent-1-en-3-one Derivatives
The synthesis of derivatives of this compound and its close analogue, 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzylideneacetone), is most commonly achieved through base-catalyzed aldol (B89426) condensation reactions. researchgate.net This method involves the reaction of an appropriately substituted benzaldehyde (B42025) with a ketone.
Modifications to the phenyl rings are a primary strategy for creating analogues with altered electronic and steric properties. This is typically accomplished by using substituted benzaldehydes in condensation reactions.
A variety of functional groups can be introduced onto the phenyl rings. For instance, derivatives of the related 1,5-diphenylpenta-1,4-dien-3-one have been synthesized with electron-donating and electron-withdrawing groups at the para and meta positions of the aromatic rings. researchgate.net Specific examples include the synthesis of di-m-bromobenzalcyclohexanone from the reaction of cyclohexanone (B45756) with m-bromobenzaldehyde. researchgate.net
Furthermore, more complex heterocyclic and substituted phenyl groups have been incorporated to create novel derivatives. A series of penta-1,4-dien-3-one compounds featuring a substituted pyrazole (B372694) subunit attached to one of the phenyl rings has been designed and synthesized. nih.gov These syntheses demonstrate the versatility of introducing intricate functionalities, such as chloropyridinylmethoxy and chlorothiazolylmethoxy groups, onto the phenyl rings. nih.gov
Table 1: Examples of Synthesized 1,5-Diphenylpenta-1,4-dien-3-one Derivatives with Phenyl Ring Modifications This table is interactive. Click on the headers to sort.
| Compound Name | Substituent Group(s) | Starting Materials | Reference |
|---|---|---|---|
| Di-m-bromobenzalcyclohexanone | meta-Bromo | Cyclohexanone, m-bromobenzaldehyde | researchgate.net |
| 1-{4-[(2-Chloropyridin-5-yl)methoxy]phenyl}-5-[5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]penta-1,4-dien-3-one | (2-Chloropyridin-5-yl)methoxy, 5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazol-4-yl | Substituted benzaldehyde, Substituted pyrazole aldehyde, Acetone (B3395972) | nih.gov |
| 1-{4-[(2-Chlorothiazol-5-yl)methoxy]-3-methoxyphenyl}-5-(5-phenoxy-1,3-dimethyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one | (2-Chlorothiazol-5-yl)methoxy, methoxy, 5-phenoxy-1,3-dimethyl-1H-pyrazol-4-yl | Substituted benzaldehyde, Substituted pyrazole aldehyde, Acetone | nih.gov |
Altering the pentenone backbone itself provides another avenue for creating structural analogues. These modifications can influence the molecule's conformation and reactivity.
One example of backbone modification is the synthesis of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. researchgate.net This compound was prepared through the twofold addition of sodium ethoxide in ethanol (B145695) to the triple bonds of 1,5-diphenylpenta-1,4-diyn-3-one. researchgate.net Another approach involves the alkylation of α-diazo ketones with trialkylboranes, which proceeds under mild conditions to yield α-alkylated ketones. thieme-connect.de The hydrogenation of α,β-unsaturated ketones, such as 1,5-diphenylpent-1-en-3-one, using catalysts like Adams' catalyst (PtO₂), allows for the saturation of the double bond in the pentenone chain without reducing the aromatic rings.
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity studies aim to correlate the chemical structure of these analogues with their physical, chemical, and biological activities. Density Functional Theory (DFT) is a computational tool frequently used to investigate these relationships by calculating electronic properties. researchgate.netresearchgate.net
For a series of keto-based curcumin (B1669340) analogues, which share the 1,5-diaryl-penta-1,4-dien-3-one core, DFT studies computed properties such as the HOMO-LUMO energy gap, ionization potential, and chemical hardness to understand their relative reactivities. researchgate.net These studies found that the reactivity of the analogues followed the order: 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one (B14270) > 1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one (B8745958) > other more complex derivatives > dibenzylideneacetone (B150790) (DBA). researchgate.net
Experimental studies have also shed light on these relationships. For example, substituting different electron-withdrawing and electron-donating groups at the 'para' and 'meta' positions of the aromatic rings in dibenzylideneacetone derivatives was found to enhance their nonlinear optical (NLO) properties, specifically the second harmonic generation. researchgate.net Studies on other related compounds have shown that the presence of an electron-accepting group at the 4-position of one of the phenyl rings can enhance biological activity. researchgate.net
Stereoisomers and Conformational Analysis
The presence of double bonds in the pentenone backbone allows for the existence of stereoisomers (E/Z isomers). The conformation of these molecules, describing the spatial arrangement of atoms, is crucial to their properties and interactions.
The conformational analysis of 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone) has been studied using both experimental techniques like X-ray crystallography and theoretical methods. researchgate.netresearchgate.net High-quality single crystals of DBA belong to the monoclinic system with a centrosymmetric space group C 2/c. researchgate.net Computational studies involving potential energy surface scans have been used to identify the most stable conformer. researchgate.net
The synthesis of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one resulted exclusively in the (E,E)-isomer, as confirmed by X-ray crystal structure analysis. researchgate.net Its crystal structure revealed that the central C=C–C(=O)–C=C unit is essentially planar. researchgate.net In chalcone (B49325) derivatives, the large coupling constant (typically around 15.6 Hz) for the alkene hydrogens in ¹H NMR spectra is characteristic of a trans (E) configuration. rsc.org
Table 2: Conformational and Stereochemical Data for Selected Analogues This table is interactive. Click on the headers to sort.
| Compound | Isomerism/Conformation | Method of Analysis | Key Findings | Reference |
|---|---|---|---|---|
| 1,5-Diphenylpenta-1,4-dien-3-one (DBA) | Conformational Analysis | X-ray Crystallography, DFT | Monoclinic crystal system (C 2/c space group); stable conformer identified. | researchgate.netresearchgate.net |
| (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one | (E,E)-isomer | X-ray Crystallography | Obtained exclusively as the (E,E)-isomer; central backbone is nearly planar. | researchgate.net |
Advanced Synthetic Utility and Emerging Research Directions
Application as a Chemical Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. As an α,β-unsaturated carbonyl compound, 1,4-Diphenylpent-1-en-3-one is an ideal candidate for participation as the electrophilic component in such reactions. Its Michael acceptor site is reactive towards a variety of nucleophiles, initiating domino sequences that can rapidly build molecular complexity.
Research into related α,β-unsaturated systems demonstrates their successful application in the synthesis of diverse heterocyclic and acyclic structures. For instance, MCRs involving enones, 1,3-dicarbonyl compounds, and ammonia (B1221849) equivalents under heterogeneous catalysis provide an efficient, environmentally friendly route to substituted pyridines. thieme-connect.de Similarly, reactions employing different amines and dicarbonyl compounds can lead to the formation of complex polyheterocyclic systems. thieme-connect.de The Mannich-type reaction, a cornerstone of MCRs, has been adapted into a highly anti-selective, one-pot synthesis of N-acylated β-amino acid derivatives using simple copper or sodium salts as catalysts. researchgate.net Given its structural features, this compound is a promising building block for analogous transformations, enabling the creation of complex molecular scaffolds from simple precursors.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| Pyridine Synthesis | Enone, 1,3-Dicarbonyl, Ammonia source | 4-Å Molecular Sieves | Substituted Pyridines | thieme-connect.de |
| Pyrrole Synthesis | Enone, Amine, Nitroalkane | DBU | Tetrasubstituted Pyrroles | thieme-connect.de |
| Hantzsch Reaction | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Fe3O4@Phen@Cu, Water | 1,4-Dihydropyridines | jsynthchem.com |
| Mannich-Type Reaction | Ketone, Aldehyde, Amine/Amide | Copper or Sodium Salts | β-Amino Carbonyl Compounds | researchgate.net |
Potential in Catalysis: From Substrate to Ligand Frameworks
The catalytic applications involving this compound and its analogues are twofold: its use as a substrate in catalytic transformations and its incorporation into ligand frameworks that coordinate to metal centers.
As a Substrate: The conjugated double bond and carbonyl group of this compound are prime targets for catalytic transformations. A key example is catalytic hydrogenation, where selective reduction of the carbon-carbon double bond can be achieved without affecting the carbonyl group or the aromatic rings, leading to the corresponding saturated ketone, 1,4-diphenylpentan-3-one. This selectivity is crucial in organic synthesis. For the related 1,5-diphenylpent-1-en-3-one, selective hydrogenation of the α,β-unsaturated site is effectively carried out using catalysts like Adams' catalyst (PtO₂).
Furthermore, the synthesis of this compound itself can be achieved via catalysis. Palladium complexes modified with specific hybrid ligands, such as phosphine (B1218219) thioethers, can catalyze the carbonylation of styrene (B11656) to selectively produce (E)-1,4-diphenylpent-1-en-3-one. acs.org This highlights the molecule's position as both a product of and a substrate for sophisticated catalytic processes.
As a Ligand Framework: The structural analogue, 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzylideneacetone or dba), is one of the most important ligands in modern organometallic chemistry, particularly for palladium catalysis. wikipedia.org It is used to prepare the highly versatile catalyst tris(dibenzylideneacetone)dipalladium(0), [Pd₂(dba)₃], a stable source of palladium(0) that is employed in a vast number of cross-coupling reactions, including the Suzuki, Heck, and Negishi reactions. chembk.comlookchem.com The dba ligand is considered "labile," meaning it is easily displaced by other ligands (like phosphines), making the metal center available to participate in the catalytic cycle. wikipedia.org The ability of the olefin groups in the diphenylpentenone framework to coordinate to the metal is central to its function. Given its similar conjugated π-system, this compound possesses the fundamental electronic and steric properties to act as a ligand in a similar fashion, opening avenues for the development of new catalysts with potentially unique reactivity and selectivity.
| Catalyst | Application | Ref |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Precursor for numerous Pd(0)-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Negishi) | wikipedia.orgchembk.com |
| [Pd(dba)₂] | Used in the synthesis of palladium nanoparticles | uni-konstanz.de |
| Palladium / Phosphine Thioether Ligand | Synthesis of this compound from styrene and carbon monoxide | acs.org |
Green Chemistry Approaches in its Synthesis and Transformations
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis and transformation of chalcones and related enones. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
The primary synthesis of this compound and its analogues is the Claisen-Schmidt condensation. Traditional methods often use organic solvents and stoichiometric amounts of base. Green alternatives to this reaction have been successfully developed. One prominent example is the use of solvent-free conditions, where the reactants (an aldehyde and a ketone) are ground together with a solid base like sodium hydroxide (B78521). rsc.org This method minimizes waste and often proceeds with high yield and atom economy. Another green approach involves using water as the reaction medium, which is non-toxic, inexpensive, and environmentally benign. mdpi.com
Furthermore, transformations of these compounds are also being explored in green reaction media. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as sustainable alternatives to volatile organic compounds. The Nazarov cyclization, an acid-promoted electrocyclization of divinyl ketones to cyclopentenones, has been successfully optimized in a DES medium, demonstrating quantitative conversion and high selectivity under mild conditions. mdpi.com These examples show a clear trend towards integrating green chemistry principles into the lifecycle of this compound.
| Green Chemistry Approach | Reaction Example | Key Advantages | Ref |
| Solvent-Free Synthesis | Claisen-Schmidt condensation via grinding | Reduces solvent waste, high atom economy, simple procedure | rsc.org |
| Aqueous Media | Acid-catalyzed cyclization of diynones | Use of a non-toxic, inexpensive, and safe solvent | mdpi.com |
| Deep Eutectic Solvents (DES) | Nazarov cyclization of divinyl ketones | Sustainable and non-innocent reaction media, can lead to high conversions and selectivity | mdpi.com |
Integration into Supramolecular Assemblies or Nanostructures
The rigid, conjugated structure of this compound and its derivatives makes them attractive candidates for the construction of highly ordered supramolecular assemblies and functional nanostructures. These organized systems are built and maintained through non-covalent interactions such as hydrogen bonding, π–π stacking, and metal coordination.
The use of the related ligand 1,5-diphenylpenta-1,4-dien-3-one (dba) has been instrumental in the synthesis of metal nanoparticles. For instance, palladium nanoparticles with controlled spherical shapes (4 to 6 nm) can be synthesized by the reduction of [Pd(dba)₂] with carbon monoxide. uni-konstanz.de Such nanoparticles are of great interest for their catalytic and material properties. In a related application, palladium nanoparticles have been anchored onto single-walled carbon nanotubes to create efficient and recyclable catalysts. rsc.org
Beyond nanoparticles, these molecules can serve as components in larger, discrete supramolecular structures. The principles of self-assembly can be used to construct complex architectures like nanocapsules. In one example, rigid dinuclear palladium(II) clips were used in conjunction with tetracarboxylate porphyrin linkers to assemble a large, well-defined nanocapsule through metal-ligand coordination. tdx.cat The defined geometry and rigidity of the building blocks are key to forming such structures. The crystal structures of related chalcones often reveal extensive networks of intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, which dictate the molecular packing and can be harnessed to design specific solid-state architectures. researchgate.netresearchgate.netresearchgate.net This indicates a strong potential for this compound to be integrated into functional materials and complex host-guest systems.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1,4-Diphenylpent-1-en-3-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Begin with aldol condensation or Claisen-Schmidt reactions using benzaldehyde derivatives and ketone precursors. Optimize parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst type (e.g., NaOH vs. organocatalysts). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel. Validate purity via melting point analysis and NMR (¹H/¹³C) . For yield optimization, employ Design of Experiments (DoE) to assess variable interactions .
Q. How can spectroscopic techniques (IR, NMR) be used to confirm the structural integrity of this compound?
- Methodological Answer : Compare experimental IR spectra with reference data (e.g., NIST Chemistry WebBook) to identify key functional groups: C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) . For NMR, assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆): the α,β-unsaturated ketone system will show deshielded protons (δ 6.5–7.5 ppm for vinyl protons and δ 2.5–3.5 ppm for methylene groups). Cross-validate with computational methods (DFT-based chemical shift predictions) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., oxidation of the enone system). Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform kinetic studies using dienes with varying electron densities (e.g., electron-rich furan vs. electron-deficient nitroolefins). Analyze rate constants (k) via UV-vis spectroscopy or stopped-flow techniques. Correlate results with Hammett substituent constants (σ) and computational Fukui indices to quantify electrophilicity. Use X-ray crystallography to resolve steric clashes in transition states .
Q. What contradictions exist in reported toxicity data for this compound, and how can they be resolved?
- Methodological Answer : Compare in vitro (e.g., Ames test, cytotoxicity assays) and in vivo (rodent LD50) studies. Identify discrepancies in dose-response curves or metabolite profiles. Conduct metabolomics (LC-MS/MS) to detect species-specific metabolic pathways. Use QSAR models to predict human toxicity, prioritizing structural analogs with robust datasets (e.g., EPA’s CompTox Dashboard) .
Q. How can computational modeling (DFT, MD) predict the environmental fate of this compound in aquatic systems?
- Methodological Answer : Simulate hydrolysis pathways using Gaussian or ORCA software to calculate activation energies for water-mediated reactions. Model adsorption to organic matter (e.g., humic acids) via molecular dynamics (GROMACS). Validate predictions with experimental half-life measurements in pH-adjusted water (4–10) and sediment microcosms .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in spectroscopic data for this compound across studies?
- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, concentration). Use high-field NMR (≥500 MHz) to resolve overlapping signals. Cross-reference with crystallographic data (if available) to confirm bond angles/lengths. Publish raw data in repositories (e.g., PubChem, Zenodo) for transparency .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation, log-logistic models) to EC50/IC50 data. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For high-throughput screening, employ machine learning (random forests, SVM) to identify activity cliffs. Report confidence intervals and effect sizes to quantify uncertainty .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
